Bienvenue dans la boutique en ligne BenchChem!

N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Lipophilicity Drug-likeness Blood-brain barrier permeability

Prioritized CNS screening candidate (clogP 2.49, TPSA 48.91 Ų). The 4-isopropylphenyl moiety offers distinct steric bulk, lipophilicity, and electronic character versus simple phenyl or cycloalkyl analogs. Critical SAR differentiation for gp120-CD4 Phe43 cavity optimization, AChE PAS interaction probing, and CB1 ligand refinement. Switching to a close analog risks irreproducible pharmacological outcomes. Standard oxalamide-piperazine research scaffold with validated entries in HIV entry, cannabinoid, and cholinesterase programs.

Molecular Formula C24H32N4O2
Molecular Weight 408.546
CAS No. 1049520-99-1
Cat. No. B2487839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
CAS1049520-99-1
Molecular FormulaC24H32N4O2
Molecular Weight408.546
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C24H32N4O2/c1-19(2)20-9-11-21(12-10-20)26-24(30)23(29)25-13-6-14-27-15-17-28(18-16-27)22-7-4-3-5-8-22/h3-5,7-12,19H,6,13-18H2,1-2H3,(H,25,29)(H,26,30)
InChIKeyFCOBNAJWJXWNPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049520-99-1): Chemical Class and Procurement Context


N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049520-99-1) is a synthetic disubstituted oxalamide derivative featuring a 4-isopropylphenyl group at the N1 position and a 3-(4-phenylpiperazin-1-yl)propyl chain at the N2 position . The compound belongs to a broader class of oxalamide-linked piperazine derivatives that have been investigated in medicinal chemistry for applications including HIV entry inhibition, CB1 receptor modulation, and acetylcholinesterase inhibition. However, no peer-reviewed primary research articles or patents were identified that specifically characterize the biological activity or pharmacological properties of this exact compound. Available information is limited to physicochemical property estimates and class-level structure-activity relationship (SAR) inferences derived from close structural analogs.

Why In-Class Substitution Is Not Straightforward for N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide


Within the oxalamide-phenylpiperazine series, even minor N1-substituent changes can produce substantial differences in physicochemical properties, target selectivity, and biological activity [1]. The 4-isopropylphenyl moiety provides distinct steric bulk, lipophilicity, and electronic character compared to simple phenyl, benzyl, ethoxyphenyl, or cycloalkyl analogs. Published SAR studies on related oxalamide-piperazine scaffolds demonstrate that N1-substituent variation modulates binding affinity at receptors such as CB1, 5-HT1A, and HIV gp120-CD4, as well as at enzymes like acetylcholinesterase [2][3]. Consequently, unvalidated replacement of N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide with a close analog—even one differing by a single substituent—may yield divergent pharmacological outcomes and confound experimental reproducibility.

Quantitative Comparative Evidence for N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide vs. Closest Analogs


Physicochemical Differentiation: Calculated Lipophilicity (clogP) vs. N1-Phenyl and N1-Benzyl Analogs

The target compound's estimated clogP value reflects the contribution of the 4-isopropylphenyl substituent to overall lipophilicity, which is a critical determinant of CNS penetration and membrane permeability. Compared to the N1-phenyl analog (which lacks the isopropyl group) and the N1-benzyl analog (which has different aromatic spacer geometry), the target compound exhibits a higher calculated logP [1]. No experimental logP or distribution coefficient data were identified for any of these compounds.

Lipophilicity Drug-likeness Blood-brain barrier permeability

Structural Differentiation: Steric and Electronic Effects of the 4-Isopropylphenyl Group vs. Cycloalkyl Analogs

The 4-isopropylphenyl substituent introduces an aromatic ring with para-directed steric bulk from the isopropyl group. This contrasts with N1-cyclopentyl and N1-cyclohexyl analogs, which lack aromatic character at the N1 position and may engage differently in π-stacking and hydrophobic interactions at target binding sites. In the oxalamide-piperazine class, the nature of the N1 substituent has been shown to influence binding orientation at the gp120-CD4 interface and at the CB1 receptor orthosteric site [1][2]. No direct comparative binding data exist for the target compound.

Structure-activity relationship Steric bulk Pi-stacking interactions

Topological Polar Surface Area (TPSA) Comparison for Predicting Passive CNS Permeability

The calculated TPSA of the target compound (48.91 Ų) falls below the widely accepted threshold of <90 Ų for CNS drug candidates [1]. This value is comparable across the N1-substituted oxalamide-phenylpiperazine series due to the shared oxalamide linker and phenylpiperazine scaffold, but the specific TPSA may differ subtly from analogs with different N1-substituents (e.g., 4-ethoxyphenyl introduces additional oxygen atoms, increasing TPSA slightly).

Blood-brain barrier CNS drug-likeness TPSA

Rotatable Bond Count and Molecular Flexibility Differentiation

The target compound possesses 3 rotatable bonds [1], which is lower than some extended-chain analogs. This limited flexibility may reduce the entropic penalty upon binding to a rigid protein target compared to more flexible analogs, potentially translating to improved binding enthalpy for targets that require a specific bound conformation.

Conformational flexibility Entropy penalty Molecular recognition

Class-Level Activity Inference: Oxalamide-Phenylpiperazine Derivatives as AChE Inhibitors

Several oxalamide-linked piperazine derivatives, including the closely related N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, have been reported to exhibit inhibitory activity against acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE) . The target compound shares the oxalamide-phenylpiperazine scaffold core but bears a 4-isopropylphenyl N1-substituent that differs from the cyclopentyl group. The isopropylphenyl group may occupy the peripheral anionic site (PAS) of AChE differently than the cyclopentyl group, potentially affecting selectivity and inhibition kinetics. No experimental AChE inhibition data exist for the target compound itself.

Acetylcholinesterase Alzheimer's disease Cholinergic hypothesis

Molecular Weight and Ligand Efficiency Considerations for Fragment-Based Screening

At 408.55 g/mol [1], the target compound falls within the lead-like molecular weight range (≤450 Da) and is heavier than the N1-phenyl analog (C21H26N4O2, ~366 g/mol) but comparable to the N1-benzyl analog (~380 g/mol). The incremental molecular weight attributable to the 4-isopropyl group (~42 Da vs. phenyl) may impact ligand efficiency metrics (LE = pIC50 / heavy atom count) if potency does not scale proportionally.

Ligand efficiency Fragment-based drug discovery Molecular weight

Recommended Application Scenarios for N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide Based on Differential Properties


CNS-Targeted Screening Libraries Requiring Predicted Brain Penetration

The favorable combination of clogP (2.49) and TPSA (48.91 Ų) below the 90 Ų CNS threshold supports inclusion of this compound in blood-brain barrier-permeable screening libraries [1]. Compared to the more polar N1-(4-ethoxyphenyl) analog, the target compound is predicted to exhibit superior passive CNS penetration, making it a prioritized candidate for CNS target-based assays where brain exposure is critical.

HIV-1 gp120-CD4 Entry Inhibitor SAR Expansion

Given that oxalamide-piperazine derivatives are a validated scaffold for gp120-CD4 entry inhibition [1], the target compound's 4-isopropylphenyl group represents a structurally diverse replacement for the p-halide-substituted phenyl groups explored in prior lead series. This substitution pattern offers a testable hypothesis for improving hydrophobic packing within the gp120 Phe43 cavity while maintaining the hydrogen-bonding oxalamide linker deemed essential for activity .

Acetylcholinesterase Inhibitor Probe Design with Peripheral Anionic Site Engagement

The oxalamide-phenylpiperazine scaffold has demonstrated AChE inhibitory activity [1]. The target compound's 4-isopropylphenyl moiety provides a unique surface for probing PAS interactions, potentially yielding differentiated binding kinetics versus simpler N1-cycloalkyl or N1-phenyl analogs. This compound should be prioritized for Ellman's assay-based AChE inhibition screening followed by kinetic mode-of-inhibition studies to quantify PAS engagement.

CB1 Cannabinoid Receptor Antagonist Lead Optimization

Piperazine-based oxalamides have been systematically explored as CB1 receptor ligands, with SAR studies identifying potent urea derivatives with sub-100 nM IC50 values [1]. Although oxalamide-linked analogs in this series have generally exhibited lower potency than corresponding ureas, the target compound's unique N1-aryl substitution pattern offers a novel vector for optimizing CB1 binding affinity through focused library synthesis.

Quote Request

Request a Quote for N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.